molecular formula C16H23NO4 B13939371 N-Cyclohexyl-o-(2,3-dihydroxy)propoxybenzamide CAS No. 63887-14-9

N-Cyclohexyl-o-(2,3-dihydroxy)propoxybenzamide

Cat. No.: B13939371
CAS No.: 63887-14-9
M. Wt: 293.36 g/mol
InChI Key: COMXLJMCXIJWOR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-o-(2,3-dihydroxy)propoxybenzamide typically involves the reaction of 2,3-dihydroxypropoxybenzoyl chloride with cyclohexylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere, and at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-o-(2,3-dihydroxy)propoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the amide group can produce primary or secondary amines .

Scientific Research Applications

N-Cyclohexyl-o-(2,3-dihydroxy)propoxybenzamide has various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Cyclohexyl-o-(2,3-dihydroxy)propoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antioxidant activity may involve scavenging free radicals and chelating metal ions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Cyclohexyl-o-(2,3-dihydroxy)propoxybenzamide is unique due to its specific structural features, such as the presence of both cyclohexyl and dihydroxypropoxy groups. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

63887-14-9

Molecular Formula

C16H23NO4

Molecular Weight

293.36 g/mol

IUPAC Name

N-cyclohexyl-2-(2,3-dihydroxypropoxy)benzamide

InChI

InChI=1S/C16H23NO4/c18-10-13(19)11-21-15-9-5-4-8-14(15)16(20)17-12-6-2-1-3-7-12/h4-5,8-9,12-13,18-19H,1-3,6-7,10-11H2,(H,17,20)

InChI Key

COMXLJMCXIJWOR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=CC=C2OCC(CO)O

Origin of Product

United States

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